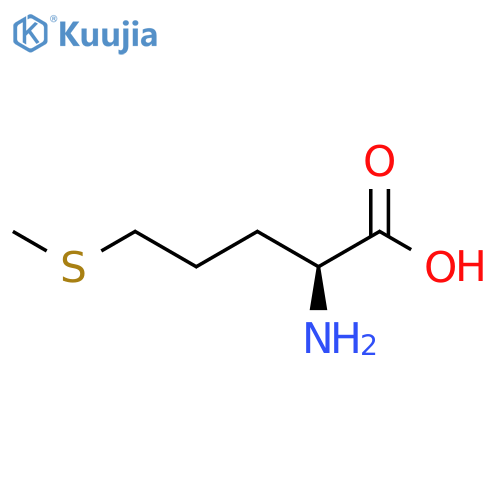

Cas no 6094-76-4 (2-amino-5-(methylsulfanyl)pentanoic acid)

2-amino-5-(methylsulfanyl)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- Norvaline, 5-(methylthio)-

- homomethionine

- 2-amino-5-(methylsulfanyl)pentanoic acid

- 1-carboxy-4-methylthiobutyl amine

- 2-amino-5-(methylsulfanyl)pentanoicacid

- EN300-1299782

- Q27122196

- 5-(methylsulfanyl)norvaline

- 6094-76-4

- CHEBI:50707

- SCHEMBL2457431

- SFSJZXMDTNDWIX-UHFFFAOYSA-N

-

- インチ: 1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

- InChIKey: SFSJZXMDTNDWIX-YFKPBYRVSA-N

- ほほえんだ: C(O)(=O)[C@H](CCCSC)N

計算された属性

- せいみつぶんしりょう: 163.06669983g/mol

- どういたいしつりょう: 163.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.8

- トポロジー分子極性表面積: 88.6Ų

2-amino-5-(methylsulfanyl)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1036631-1g |

2-Amino-5-(methylthio)pentanoic acid |

6094-76-4 | 95% | 1g |

$612.0 | 2024-04-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00981943-1g |

2-Amino-5-(methylthio)pentanoic acid |

6094-76-4 | 95% | 1g |

¥4200.0 | 2024-04-18 | |

| Enamine | EN300-1299782-1.0g |

2-amino-5-(methylsulfanyl)pentanoic acid |

6094-76-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1299782-100mg |

2-amino-5-(methylsulfanyl)pentanoic acid |

6094-76-4 | 100mg |

$855.0 | 2023-09-30 | ||

| Enamine | EN300-1299782-50mg |

2-amino-5-(methylsulfanyl)pentanoic acid |

6094-76-4 | 50mg |

$816.0 | 2023-09-30 | ||

| Enamine | EN300-1299782-5000mg |

2-amino-5-(methylsulfanyl)pentanoic acid |

6094-76-4 | 5000mg |

$2816.0 | 2023-09-30 | ||

| Enamine | EN300-1299782-250mg |

2-amino-5-(methylsulfanyl)pentanoic acid |

6094-76-4 | 250mg |

$893.0 | 2023-09-30 | ||

| Enamine | EN300-1299782-500mg |

2-amino-5-(methylsulfanyl)pentanoic acid |

6094-76-4 | 500mg |

$933.0 | 2023-09-30 | ||

| Enamine | EN300-1299782-1000mg |

2-amino-5-(methylsulfanyl)pentanoic acid |

6094-76-4 | 1000mg |

$971.0 | 2023-09-30 | ||

| Enamine | EN300-1299782-2500mg |

2-amino-5-(methylsulfanyl)pentanoic acid |

6094-76-4 | 2500mg |

$1903.0 | 2023-09-30 |

2-amino-5-(methylsulfanyl)pentanoic acid 関連文献

-

Frederick Challenger,Philip T. Charlton J. Chem. Soc. 1947 424

-

3. Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl-protected α- and β-amino acidsJianbo Wang,Yihua Hou J. Chem. Soc. Perkin Trans. 1 1998 1919

-

R. B. Herbert Nat. Prod. Rep. 1984 1 181

-

P. M. Dewick Nat. Prod. Rep. 1984 1 545

-

8. Applications of aliphatic unsaturated non-proteinogenic α-H-α-amino acidsFloris P. J. T. Rutjes,Larissa B. Wolf,Hans E. Schoemaker J. Chem. Soc. Perkin Trans. 1 2000 4197

-

D. J. Manners,C. P. Whittingham,A. P. Ryle,G. A. Maw Annu. Rep. Prog. Chem. 1966 63 577

-

Matthew Mortensen,Ralph Husmann,Elisabetta Veri,Carsten Bolm Chem. Soc. Rev. 2009 38 1002

2-amino-5-(methylsulfanyl)pentanoic acidに関する追加情報

Introduction to 2-amino-5-(methylsulfanyl)pentanoic acid (CAS No. 6094-76-4)

2-amino-5-(methylsulfanyl)pentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 6094-76-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structure with both amino and methylsulfanyl functional groups, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and synthetic chemistry.

The molecular structure of 2-amino-5-(methylsulfanyl)pentanoic acid consists of a five-carbon chain with an amino group (-NH₂) at the second carbon and a methylsulfanyl group (-SCH₃) at the fifth carbon. This configuration imparts distinct chemical reactivity and biological potential, making it an intriguing subject for further investigation. The presence of both polar functional groups enhances its solubility in polar solvents, facilitating its use in aqueous-based biochemical assays and formulations.

In recent years, 2-amino-5-(methylsulfanyl)pentanoic acid has been explored for its potential role in the synthesis of novel therapeutic agents. Its structural framework allows for modifications that can lead to the development of bioactive molecules targeting various diseases. For instance, researchers have investigated its derivatives as precursors for peptidomimetics, which mimic the structure and function of natural peptides while offering improved pharmacokinetic properties.

One of the most compelling aspects of 2-amino-5-(methylsulfanyl)pentanoic acid is its versatility in medicinal chemistry. The compound serves as a building block for constructing more complex molecules with specific biological activities. Studies have demonstrated its utility in designing ligands for enzyme inhibition, particularly targeting enzymes involved in metabolic pathways relevant to neurological disorders. The methylsulfanyl group, in particular, has been shown to enhance binding affinity and selectivity, making it a valuable moiety in drug design.

Moreover, 2-amino-5-(methylsulfanyl)pentanoic acid has found applications in material science and biotechnology. Its ability to form stable complexes with metal ions has led to research into its use as a chelating agent in catalytic systems. Additionally, its incorporation into polymer matrices has shown promise in developing biodegradable materials for drug delivery applications. These advancements highlight the compound's broad utility beyond traditional pharmaceutical uses.

The synthesis of 2-amino-5-(methylsulfanyl)pentanoic acid is another area of active interest. Researchers have developed efficient synthetic routes that leverage readily available starting materials and catalytic methods. These methods often involve multi-step organic transformations, including nucleophilic substitution reactions and cross-coupling techniques, to construct the desired molecular framework accurately. The optimization of these synthetic pathways is crucial for large-scale production and cost-effective application.

In conclusion, 2-amino-5-(methylsulfanyl)pentanoic acid (CAS No. 6094-76-4) represents a significant compound with diverse applications in pharmaceutical research, material science, and biotechnology. Its unique structural features and chemical properties make it a versatile tool for developing novel therapeutics and functional materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific and technological innovation.

6094-76-4 (2-amino-5-(methylsulfanyl)pentanoic acid) 関連製品

- 2171442-03-6((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

- 2137823-98-2(3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)

- 1171555-61-5(4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine)

- 2060042-99-9(2-(azetidin-3-yl)-5-bromopyrimidine)

- 899729-10-3(methyl 4-({2-(dimethylamino)-2-4-(dimethylamino)phenylethylcarbamoyl}formamido)benzoate)

- 1806268-49-4(Methyl 5-cyano-2-formyl-3-methoxybenzoate)

- 1511467-24-5(5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one)

- 1427556-45-3(N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine)

- 709006-88-2(N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide)

- 2248358-65-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate)